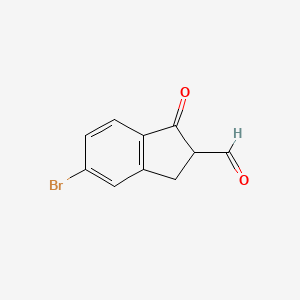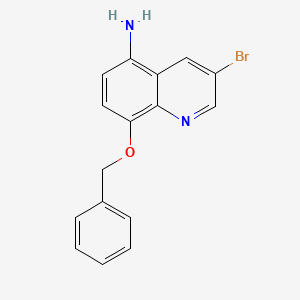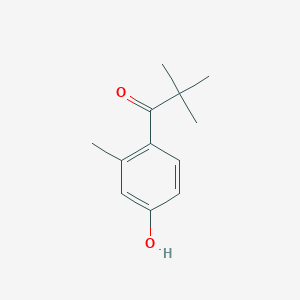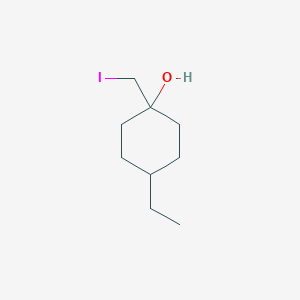
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C₉H₁₇IO It is a cyclohexanol derivative where the hydroxyl group is substituted with an iodomethyl group and an ethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(iodomethyl)cyclohexan-1-ol typically involves the iodination of 4-ethylcyclohexanol. One common method is the reaction of 4-ethylcyclohexanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an intermediate iodonium ion, which subsequently reacts with the hydroxyl group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.
Major Products Formed
Oxidation: 4-Ethyl-1-(iodomethyl)cyclohexanone or 4-ethyl-1-(iodomethyl)cyclohexanoic acid.
Reduction: 4-Ethyl-1-methylcyclohexanol.
Substitution: 4-Ethyl-1-(hydroxymethyl)cyclohexan-1-ol or 4-Ethyl-1-(cyanomethyl)cyclohexan-1-ol.
Applications De Recherche Scientifique
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-(iodomethyl)cyclohexan-1-ol depends on the specific application and the target molecule. In general, the compound may interact with biological molecules through its hydroxyl and iodomethyl groups, forming hydrogen bonds or undergoing nucleophilic substitution reactions. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethylcyclohexanol
- 4-Methyl-1-(iodomethyl)cyclohexan-1-ol
- 1-(Iodomethyl)cyclohexanol
Uniqueness
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol is unique due to the presence of both an ethyl group and an iodomethyl group on the cyclohexanol ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H17IO |
|---|---|
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
4-ethyl-1-(iodomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17IO/c1-2-8-3-5-9(11,7-10)6-4-8/h8,11H,2-7H2,1H3 |
Clé InChI |
VSRWOXQUZSFIJU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)(CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
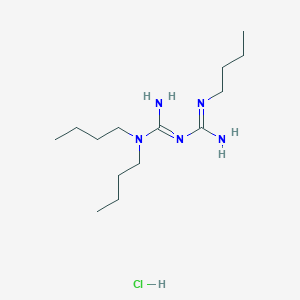

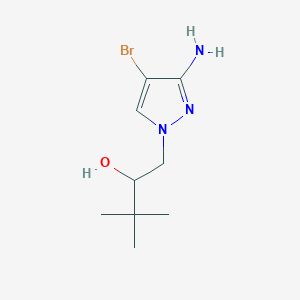

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)

